1-(2-Nitroethenyl)-4-(propan-2-yloxy)benzene
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Overview
Description
1-(2-Nitroethenyl)-4-(propan-2-yloxy)benzene is an organic compound characterized by the presence of a nitroethenyl group and a propan-2-yloxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-(2-Nitroethenyl)-4-(propan-2-yloxy)benzene typically involves the reaction of 4-(propan-2-yloxy)benzaldehyde with nitromethane under basic conditions. The reaction proceeds via a nitroaldol (Henry) reaction, followed by dehydration to form the nitroethenyl group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
1-(2-Nitroethenyl)-4-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The propan-2-yloxy group can be hydrolyzed under acidic or basic conditions to form the corresponding phenol.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, acids, bases, and various solvents. Major products formed from these reactions include amines, phenols, and substituted benzene derivatives.
Scientific Research Applications
1-(2-Nitroethenyl)-4-(propan-2-yloxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Nitroethenyl)-4-(propan-2-yloxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the benzene ring and propan-2-yloxy group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(2-Nitroethenyl)-4-(propan-2-yloxy)benzene include:
1-(2-Nitroethenyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
1-(2-Nitroethenyl)-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
1-(2-Nitroethenyl)-4-(tert-butoxy)benzene: Similar structure but with a tert-butoxy group instead of a propan-2-yloxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
6946-32-3 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-[(E)-2-nitroethenyl]-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H13NO3/c1-9(2)15-11-5-3-10(4-6-11)7-8-12(13)14/h3-9H,1-2H3/b8-7+ |
InChI Key |
MKAVWDRRDKUNDX-BQYQJAHWSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=C/[N+](=O)[O-] |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=C[N+](=O)[O-] |
Origin of Product |
United States |
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